molecular formula C10H15ClN4 B12820926 1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine

Cat. No.: B12820926
M. Wt: 226.70 g/mol
InChI Key: CMGZLWJOZLYLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves the reaction of 2-chloropyrimidine with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the N-methylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-12-8-3-6-15(7-4-8)9-2-5-13-10(11)14-9/h2,5,8,12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZLWJOZLYLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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